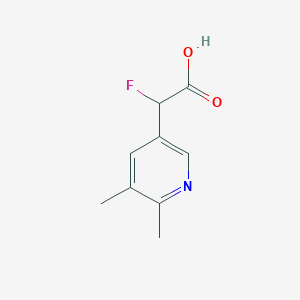

2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-(5,6-dimethylpyridin-3-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-7(4-11-6(5)2)8(10)9(12)13/h3-4,8H,1-2H3,(H,12,13) |

InChI Key |

FUEIPKPYZKSGKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Fluorinated Acetic Acid Derivative Synthesis via Halogenation and Nucleophilic Substitution

A common strategy involves the synthesis of a fluoro-substituted acetic acid intermediate through halogenation followed by nucleophilic substitution:

- Starting from 5,6-dimethylpyridin-3-yl acetic acid or its ester, alpha-halogenation (e.g., bromination) is performed using reagents like phenyltrimethylammonium tribromide under mild conditions to introduce a bromine atom at the alpha position adjacent to the carboxyl group.

- This alpha-bromo intermediate is then subjected to nucleophilic substitution with a fluoride source (e.g., potassium fluoride or tetra-n-butylammonium fluoride) to replace the bromine with fluorine, yielding the 2-fluoroacetic acid derivative.

This approach benefits from the availability of starting materials and the relatively straightforward halogenation step, but requires careful control to avoid over-halogenation or side reactions.

Direct Fluorination of Acetic Acid Derivatives

Alternatively, direct electrophilic fluorination methods can be employed:

- Using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on the corresponding 2-pyridinyl acetic acid or ester.

- This method allows direct introduction of fluorine at the alpha position but may require optimization of reaction conditions to achieve selectivity and avoid degradation of the pyridine ring.

Synthesis via Fluoroacetate Esters and Subsequent Hydrolysis

Another route involves:

- Preparation of fluoroacetate esters by alkylation of 5,6-dimethylpyridin-3-yl derivatives with ethyl fluoroacetate or via reaction of the pyridinyl intermediate with ethyl bromoacetate followed by fluorination.

- Subsequent hydrolysis of the ester under basic or acidic conditions yields the target 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid.

This method allows for easier purification at the ester stage and controlled hydrolysis to the acid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alpha-bromination | Phenyltrimethylammonium tribromide, THF, RT, 1h | ~57 | Mild conditions, selective bromination |

| Nucleophilic fluorination | KF or TBAF, polar aprotic solvent, elevated temp | Variable | Requires optimization for fluorine incorporation |

| Ester hydrolysis | NaOH or HCl, aqueous solvent, 10-90°C, 1-5 h | 60-70 | Efficient conversion to acid |

| Purification | Silica gel chromatography or recrystallization | - | High purity achieved |

- The halogenation-fluorination sequence is widely used due to its modularity and the ability to introduce fluorine selectively at the alpha position of acetic acid derivatives.

- Fluorination reagents and conditions significantly affect the yield and purity; nucleophilic fluorination with KF in polar aprotic solvents often leads to better selectivity.

- Ester intermediates provide a convenient handle for purification and characterization before final hydrolysis.

- Hydrolysis conditions must be carefully controlled to prevent decomposition of the fluorinated pyridinyl moiety.

- Recent studies emphasize the use of microwave-assisted reactions to reduce reaction times and improve yields in intermediate steps.

The preparation of this compound involves multi-step synthetic strategies primarily based on alpha-halogenation of pyridinyl acetic acid derivatives followed by nucleophilic fluorination and ester hydrolysis. Optimization of reagents, solvents, and reaction conditions is critical to maximize yield and purity. The use of commercially available starting materials and mild reaction conditions makes these methods practical for scale-up in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or alkanes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound acts as a bioisostere for various carboxylic acids, which can modify the pharmacokinetic properties of drug candidates. Its fluorinated structure enhances metabolic stability and alters lipophilicity, which can improve oral bioavailability and reduce toxicity.

Table 1: Comparison of Bioisosteric Effects

| Compound Type | Example Compound | Bioisosteric Effect |

|---|---|---|

| Carboxylic Acid | Acetic Acid | Basic metabolic pathways altered |

| Fluorinated Analog | 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid | Increased stability and reduced toxicity |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Neurological Research

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological studies. Its derivatives have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against resistant strains of E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Effects

In preclinical trials, derivatives of the compound were tested for neuroprotective effects in models of Parkinson's disease. The findings suggested that these compounds could reduce neuronal apoptosis and improve motor function in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. Additionally, the pyridine ring can interact with various receptors or proteins, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

2-(Pyridin-3-yl)acetic Acid (CAS 501-81-5)

- Molecular Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Key Features : Lacks fluorine and methyl substituents. The pyridine ring is unmodified, resulting in lower acidity (pKa ~4.8) compared to fluorinated analogs. Safety data indicate moderate hazards, with precautions for skin/eye contact and inhalation .

2-(4,6-Difluoropyridin-3-yl)acetic Acid (CAS 1804518-74-8)

- Molecular Formula: C₇H₅F₂NO₂

- Molecular Weight : 173.12 g/mol

- Key Features : Two fluorine atoms on the pyridine ring increase electron-withdrawing effects, enhancing the acidity of the acetic acid group (pKa ~2.9). The fluorines also improve metabolic stability but reduce solubility in aqueous media .

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic Acid (CAS 1005174-17-3)

- Molecular Formula: C₈H₆F₃NO₂

- Molecular Weight : 205.13 g/mol

- Key Features : The trifluoromethyl group is strongly electron-withdrawing, further lowering the pKa (~2.5) and increasing lipophilicity (logP ~1.8). This compound is used in pesticide development due to its resistance to enzymatic degradation .

Fluorinated Acetic Acid Derivatives

Fluoroacetic Acid (Monofluoroacetic Acid, CAS 144-49-0)

Target Compound: 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic Acid

- Inferred Molecular Formula: C₉H₁₀FNO₂

- Estimated Molecular Weight : 183.19 g/mol

- Key Features: The fluorine at the α-carbon increases acidity (estimated pKa ~2.7) compared to non-fluorinated pyridyl acetic acids. 5,6-Dimethyl groups on the pyridine enhance lipophilicity (logP ~1.2) but may reduce solubility. Toxicity is expected to be lower than fluoroacetic acid due to steric shielding of the fluorine by the pyridine ring .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory and cytotoxic properties, supported by various studies and experimental data.

Chemical Structure

The compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. An experiment conducted on RAW264.7 macrophages showed that the compound inhibited LPS-induced nitric oxide (NO) secretion. The results indicated that treatment with the compound reduced NO production to 48.29 ± 0.71%, compared to 68.32 ± 2.69% in the control group treated with pyrrolidine dithiocarbamate (PDTC) .

| Treatment | NO Production (%) | Significance |

|---|---|---|

| Control (PDTC) | 68.32 ± 2.69 | Reference standard |

| 2-Fluoroacetic acid | 48.29 ± 0.71 | Significant inhibition |

This suggests that the compound may play a role in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The compound demonstrated moderate cytotoxicity at higher concentrations, indicating its potential as an anticancer agent.

In a study assessing the effects of similar compounds on cervical (HeLa) and colon (CaCo-2) cancer cells, it was noted that modifications to the structure can enhance biological activity . Although specific IC50 values for this compound were not detailed, related compounds showed significant cytotoxic effects with IC50 values ranging from 2.42 µg/mL to over 30 µg/mL against various cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyridine derivatives indicates that substituents on the pyridine ring significantly influence biological activity. For instance, the presence of methyl groups at positions 5 and 6 enhances the compound's ability to inhibit inflammatory mediators and exhibit cytotoxicity .

Study on Anti-inflammatory Effects

In a controlled study, RAW264.7 cells were treated with varying concentrations of this compound alongside LPS stimulation. The findings highlighted a dose-dependent response where increased concentrations led to further reductions in NO production, affirming its potential as an anti-inflammatory agent .

Cytotoxicity Assessment

A comparative analysis was performed using similar compounds with varying substitutions on the pyridine ring. Compounds with additional functional groups demonstrated enhanced cytotoxicity against HeLa cells, suggesting that further modifications could optimize the biological activity of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5,6-Dimethylpyridin-3-yl)-2-fluoroacetic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a pyridine derivative (e.g., 5,6-dimethylpyridin-3-amine) and employ fluorination via electrophilic substitution or coupling reactions. For fluorinated intermediates, consider methods similar to those used for 2-fluoro-5-(4-fluorophenyl)pyridine, where halogen exchange or direct fluorination with DAST (diethylaminosulfur trifluoride) is applied .

- Step 2 : Introduce the acetic acid moiety via alkylation or condensation. Building blocks like 2-fluoroacetic acid derivatives (e.g., ethyl 2-fluoroacetate) can be coupled to the pyridine core using palladium-catalyzed cross-coupling or nucleophilic substitution .

- Purity Optimization : Use column chromatography with silica gel (gradient elution: hexane/ethyl acetate) and recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What safety protocols should be followed when handling this compound, given its structural similarity to toxic fluoroacetic acid derivatives?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling .

- Spill Management : Absorb with inert material (e.g., vermiculite), transfer to a sealed container, and dispose via hazardous waste protocols. Avoid aqueous discharge to prevent environmental contamination .

- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress. Toxicity data for fluoroacetic acid (LD₅₀ ~5 mg/kg in rats) suggests extreme caution .

Q. How can the compound be characterized structurally, and what analytical techniques are most reliable?

- Methodology :

- NMR : Use ¹⁹F NMR (δ -180 to -220 ppm for CF groups) and ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm) to confirm substitution patterns. Compare with data for 2-fluoro-5-(4-fluorophenyl)pyridine .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~212.08).

- X-ray Crystallography : If crystalline, compare with structural parameters of analogous fluoropyridine derivatives (e.g., bond angles and torsional strain) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and assess fluorine’s impact on charge distribution. Compare with non-fluorinated analogs .

- Experimental Validation : Conduct kinetic studies on esterification or amidation reactions. Monitor rate constants via HPLC to quantify fluorine’s deactivating effect on the acetic acid moiety .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology :

- Solubility Profiling : Use shake-flask method in DMSO, ethanol, and aqueous buffers (pH 2–10). Measure saturation concentration via UV-Vis spectroscopy (λ max ~260 nm for pyridine absorption) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility. Address discrepancies by standardizing temperature (e.g., 25°C) and agitation protocols .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways are predominant?

- Methodology :

- Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor hydrolytic cleavage of the fluoroacetic moiety via LC-MS/MS .

- Light/Thermal Stability : Use accelerated stability testing (40°C/75% RH, ICH guidelines). Identify degradation products (e.g., defluorinated pyridine derivatives) and propose mechanisms .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to pyridine-dependent enzymes (e.g., kinases). Compare binding affinity with 2-(pyridin-3-yl)acetic acid analogs .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the fluorinated group in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.